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Compound of Interest

Compound Name: Leoligin

Cat. No.: B1254254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and relevant experimental data for Leoligin, a naturally occurring lignan with

significant pharmacological potential.

Chemical Structure of Leoligin
Leoligin is a furan-type lignan isolated from the roots of Edelweiss (Leontopodium nivale ssp.

alpinum).[1][2][3] Its systematic IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-

dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate.[4][5]

The core of the Leoligin molecule is a tetrahydrofuran ring. This central ring is substituted at

positions 2, 3, and 4. A 3,4-dimethoxyphenyl group is attached at the C2 position, and a 3,4-

dimethoxybenzyl group is at the C4 position. A methyl (2Z)-2-methylbut-2-enoate group is

ester-linked to a methylene bridge at the C3 position.
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Caption: Simplified diagram of the Leoligin chemical scaffold.

Stereochemistry of Leoligin
The stereochemistry of Leoligin is crucial for its biological activity. The molecule possesses

three contiguous chiral centers on the tetrahydrofuran ring. The absolute configuration of these

stereocenters has been determined as (2S, 3R, 4R).[4][5]

C2 Position: The 3,4-dimethoxyphenyl group is in the S configuration.

C3 Position: The methylene bridge connected to the ester group is in the R configuration.

C4 Position: The 3,4-dimethoxybenzyl group is in the R configuration.
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Furthermore, the ester moiety contains a double bond with a specific geometry. The (2Z)

configuration of the 2-methylbut-2-enoate (angelic acid) portion is a key feature.[6] This Z-

configuration is thermodynamically less stable than the corresponding E-configuration (tiglic

acid), and its preservation during synthesis requires specific chemical methods to avoid

isomerization.[6]

The absolute configuration of chiral molecules is determined by the spatial arrangement of their

atoms and is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (rectus)

or S (sinister) descriptors to each chiral center.[7][8] Techniques such as X-ray crystallography

and stereoselective synthesis are essential for unambiguously determining the absolute

configuration of complex molecules like Leoligin.[9][10]

Quantitative Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for Leoligin.

Table 1: ¹H NMR Spectroscopic Data for Leoligin Data recorded in CDCl₃ at 200 MHz.[6]
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Chemical Shift (δ
ppm)

Multiplicity Number of Protons Assignment

1.51–1.71 m 4H
Ester moiety methyl

groups

2.10–2.27 m 4H
Ester moiety

methylene groups

2.50–2.95 m 4H
CH₂ of benzyl & CH at

C3, C4

3.76 dd 1H H of -OCH₂-

3.86 s 3H OCH₃

3.87 s 6H 2 x OCH₃

3.88 s 3H OCH₃

4.08 dd 1H H of -OCH₂-

4.26 dd 1H H of -OCH₂-

4.42 dd 1H H of -OCH₂-

4.83 d 1H H at C2

6.67–6.92 m 7H
Aromatic protons &

vinylic proton

Table 2: ¹³C NMR Spectroscopic Data for Leoligin Data recorded in CDCl₃ at 50 MHz.[6]
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Chemical Shift (δ ppm) Carbon Type

18.6 t

25.4 t

33.3 t

38.2 d

42.7 d

49.2 d

56.0 q

62.6 t

72.9 t

83.1 d

109.0 d

111.1 d

111.5 d

112.0 d

118.2 d

120.6 d

132.7 s

135.1 s

147.6 s

148.6 s

149.1 s

149.2 s

175.4 s
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Table 3: Mass Spectrometry Data for Leoligin[6]

Technique Method m/z (M⁺) Key Fragments

GC-MS EI, 70 eV 458.2
219.1, 165.1, 152.1,

151.1

LC-HRMS ESI 481.2197 (M+Na⁺) -

Leoligin and its derivatives have been evaluated in various biological assays. The following

table summarizes some of the key findings.

Table 4: Summary of Biological Activities of Leoligin and its Analogs

Target/Assay Compound Activity Value Reference

CETP Activation Leoligin
Activation

(human plasma)
100 pM [5][11]

CETP Inhibition Leoligin
Inhibition (human

plasma)
1 mM [5][11]

TGR5 Agonism
LT-188A (Leoligin

analog)

EC₅₀ (cAMP

accumulation)
23 µM [12][13]

TGR5 Agonism
LT-188A (Leoligin

analog)

EC₅₀ (CRE-

luciferase)
15 µM [13]

NF-κB Inhibition
LT-188A (Leoligin

analog)
IC₅₀ 8.6 µM [12][13]

Cholesterol

Efflux
Leoligin

Upregulates

ABCA1/ABCG1
- [14]

Experimental Protocols
Leoligin is naturally isolated from the sub-aerial parts of Leontopodium alpinum Cass.[5] A

general workflow for its isolation is as follows:
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Caption: Workflow for the isolation of Leoligin.

The purity of the isolated Leoligin is typically assessed to be greater than 98% using

techniques like LC-DAD/MS and NMR spectroscopy.[5]

A modular and stereoselective total synthesis for Leoligin has been developed.[15] A critical

step in the synthesis is the esterification of the diol precursor with angelic acid. To preserve the

Z-configuration of the double bond in the angelic acid moiety, a Mitsunobu reaction is

employed, as standard Steglich esterification conditions can lead to isomerization to the more

stable E-configuration.[6]
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Caption: Key esterification step in Leoligin synthesis.

The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and

triphenylphosphine (PPh₃), allows for the esterification to proceed under mild conditions, thus

preventing the isomerization of the double bond.[6]

The inhibitory effect of Leoligin derivatives on the NF-κB signaling pathway is a key area of

investigation.[3][16][17] A common method to assess this is through a luciferase reporter gene

assay.
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Caption: Workflow for an NF-κB luciferase reporter assay.

This assay quantifies the transcriptional activity of NF-κB, and a reduction in luciferase signal in

the presence of the test compound indicates inhibition of the pathway.

Signaling Pathways Involving Leoligin and its
Analogs
Leoligin and its synthetic analogs have been shown to modulate several signaling pathways,

highlighting their potential as therapeutic agents.
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A synthetic analog of Leoligin, LT-188A, has been identified as a novel agonist of the Takeda

G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[12][13] Activation of TGR5 leads to

an anti-inflammatory response.
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Caption: TGR5 signaling activated by a Leoligin analog.
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Activation of TGR5 by LT-188A leads to increased intracellular cyclic adenosine

monophosphate (cAMP), which in turn can inhibit the pro-inflammatory NF-κB pathway.[12][13]

Leoligin promotes cholesterol efflux from macrophages by upregulating the expression of ATP-

binding cassette (ABC) transporters ABCA1 and ABCG1.[14] This is a key process in reverse

cholesterol transport and is beneficial in the context of atherosclerosis.
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Increased
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Caption: Leoligin's role in promoting cholesterol efflux.

By enhancing the expression of these critical transporters, Leoligin facilitates the removal of

excess cholesterol from macrophages, a process that can help prevent the formation of

atherosclerotic plaques.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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